3-Bromo-2-(pyrrolidin-1-YL)pyridine
Overview
Description
3-Bromo-2-(pyrrolidin-1-yl)pyridine is a chemical compound with the molecular formula C9H11BrN2 and a molecular weight of 227.1 . It is used for proteomics research .
Synthesis Analysis
The synthesis of pyrrolidine derivatives, such as this compound, can be achieved from different cyclic or acyclic precursors . For instance, N-(Pyridin-2-yl)amides were formed in toluene via C–C bond cleavage promoted by I2 and TBHP . The reaction conditions were mild and metal-free .Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES stringBrc1ccc(nc1)N2CCCC2
. The InChI representation is 1S/C9H11BrN2/c10-8-4-3-5-11-9(8)12-6-1-2-7-12/h3-5H,1-2,6-7H2
.
Scientific Research Applications
Proton Transfer Studies
One study focused on the photoinduced tautomerization in pyrazolylpyridines, including derivatives such as 2-(3-bromo-1H-pyrazol-5-yl)pyridine, revealing three types of photoreactions: excited-state intramolecular proton transfer, excited-state intermolecular double-proton transfer, and solvent-assisted double-proton transfer. This research highlights the complex behavior of bromo-pyridine derivatives under photoexcitation, contributing to our understanding of photophysical processes in organic molecules (Vetokhina et al., 2012).
Antibacterial Activity
Another study utilized 2-Bromo-4-(pyrrolidin-1-yl)pyridine-3-carbonitrile as a substrate for synthesizing novel cyanopyridine derivatives, which were evaluated for their antimicrobial activity against various bacteria. The study demonstrated that certain derivatives exhibit significant antibacterial properties, showcasing the potential of 3-Bromo-2-(pyrrolidin-1-yl)pyridine in developing new antimicrobial agents (Bogdanowicz et al., 2013).
Material Science and Catalysis
In material science, the generation of Brønsted and Lewis acid sites on the surface of silica by addition of dopant cations involved the use of pyridine derivatives to study the acidic properties of modified silica. This research provides insights into how modifications at the molecular level can affect material properties, potentially leading to advances in catalysis and material science (Connell & Dumesic, 1987).
Synthesis of Hyperbranched Polyelectrolytes
Research on hyperbranched poly[bis(alkylene)pyridinium]s involved the synthesis of related bromomethylpyridine derivatives, demonstrating the compound's role in creating new polymeric materials. These materials have potential applications in various fields, including biotechnology and nanotechnology (Monmoton et al., 2008).
Coordination Chemistry
The synthesis and coordination chemistry of pyrazolylpyridines, including derivatives, have been explored for their applications in creating luminescent compounds for biological sensing and iron complexes for spin-state transitions. This area of research opens up new possibilities for the use of this compound in developing advanced materials with specific electronic and optical properties (Halcrow, 2005).
Safety and Hazards
Future Directions
Properties
IUPAC Name |
3-bromo-2-pyrrolidin-1-ylpyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrN2/c10-8-4-3-5-11-9(8)12-6-1-2-7-12/h3-5H,1-2,6-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKSFRLYYEAXUKE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=C(C=CC=N2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10675127 | |
Record name | 3-Bromo-2-(pyrrolidin-1-yl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10675127 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1150561-84-4 | |
Record name | Pyridine, 3-bromo-2-(1-pyrrolidinyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1150561-84-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Bromo-2-(pyrrolidin-1-yl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10675127 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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